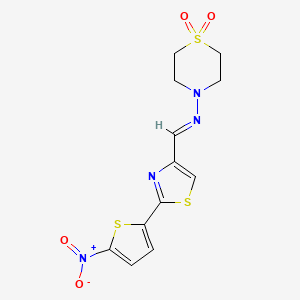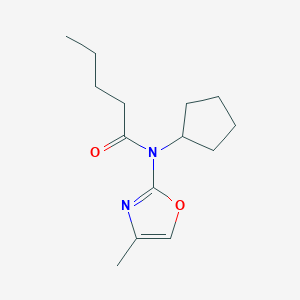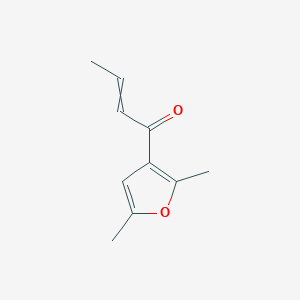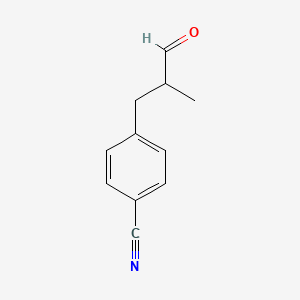
N-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)-4-thiomorpholinamine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)-4-thiomorpholinamine 1,1-dioxide is a complex organic compound that features a unique combination of thiazole, thiophene, and thiomorpholine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)-4-thiomorpholinamine 1,1-dioxide typically involves the condensation of 5-nitrothiophene-2-carboxaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then reacted with thiomorpholine 1,1-dioxide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)-4-thiomorpholinamine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled temperatures and pH conditions.
Condensation: Acid or base catalysts are often employed to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings.
Wissenschaftliche Forschungsanwendungen
N-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)-4-thiomorpholinamine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Wirkmechanismus
The mechanism of action of N-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)-4-thiomorpholinamine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Nitrothiophene-2-carboxaldehyde
- 2-Aminothiazole
- Thiomorpholine 1,1-dioxide
Uniqueness
N-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)-4-thiomorpholinamine 1,1-dioxide is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse reactivity and potential applications in various fields. Compared to similar compounds, it offers a broader range of chemical and biological activities, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
56527-68-5 |
|---|---|
Molekularformel |
C12H12N4O4S3 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
(E)-N-(1,1-dioxo-1,4-thiazinan-4-yl)-1-[2-(5-nitrothiophen-2-yl)-1,3-thiazol-4-yl]methanimine |
InChI |
InChI=1S/C12H12N4O4S3/c17-16(18)11-2-1-10(22-11)12-14-9(8-21-12)7-13-15-3-5-23(19,20)6-4-15/h1-2,7-8H,3-6H2/b13-7+ |
InChI-Schlüssel |
YKYHBISWTKOUBO-NTUHNPAUSA-N |
Isomerische SMILES |
C1CS(=O)(=O)CCN1/N=C/C2=CSC(=N2)C3=CC=C(S3)[N+](=O)[O-] |
Kanonische SMILES |
C1CS(=O)(=O)CCN1N=CC2=CSC(=N2)C3=CC=C(S3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)

![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)


![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)


![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)
